2-(3,3-Dimethylpyrrolidin-1-yl)acetonitrile
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Overview
Description
2-(3,3-Dimethylpyrrolidin-1-yl)acetonitrile is an organic compound with the molecular formula C8H14N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpyrrolidin-1-yl)acetonitrile typically involves the reaction of 3,3-dimethylpyrrolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with 3,3-dimethylpyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Dimethylpyrrolidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,3-Dimethylpyrrolidin-1-yl)acetonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in various biochemical pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)acetonitrile
- 3,3-Dimethylpyrrolidine
- Acetonitrile derivatives
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H14N2/c1-8(2)3-5-10(7-8)6-4-9/h3,5-7H2,1-2H3 |
InChI Key |
UIRYXSCZJMTFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)CC#N)C |
Origin of Product |
United States |
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